molecular formula C16H19N3NaO5S B1663523 Amoxicillin sodium CAS No. 34642-77-8

Amoxicillin sodium

Cat. No.: B1663523
CAS No.: 34642-77-8
M. Wt: 388.4 g/mol
InChI Key: MAOIJBVJXINZLX-YWUHCJSESA-N
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Mechanism of Action

Target of Action

Amoxicillin sodium, a derivative of penicillin, primarily targets gram-positive bacteria, particularly streptococcal bacteria causing upper respiratory tract infections . The primary targets of amoxicillin are the penicillin-binding proteins (PBPs) present in the bacterial cell wall .

Mode of Action

Amoxicillin inhibits bacterial cell wall synthesis by binding to one or more of the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . The inhibition of cell wall synthesis leads to the upregulation of autolytic enzymes, causing the bacterial cell wall to weaken and eventually rupture, leading to bacterial cell death .

Biochemical Pathways

The action of amoxicillin affects several biochemical pathways. By inhibiting the synthesis of peptidoglycan cross-links in the bacterial cell wall, amoxicillin disrupts the cell wall structure, making it more permeable. This disruption can lead to cell lysis and death . Furthermore, the presence of amoxicillin can lead to an increase in the production of certain enzymes, such as beta-lactamase, as a bacterial defense mechanism .

Pharmacokinetics

Amoxicillin has a high bioavailability of 95% when taken orally . It is less than 30% biotransformed in the liver, and the elimination half-life is approximately 61.3 minutes . The drug is primarily excreted via the kidneys . These ADME properties contribute to the drug’s effectiveness and determine the dosage and frequency of administration.

Result of Action

The molecular and cellular effects of amoxicillin’s action primarily involve the disruption of bacterial cell wall synthesis, leading to cell death . This results in the effective treatment of infections caused by susceptible bacteria. It’s worth noting that misuse or overuse of amoxicillin can lead to the development of antibiotic-resistant bacteria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of amoxicillin. For instance, the presence of amoxicillin in aquatic environments has been shown to induce toxic effects and oxidative stress in aquatic organisms . Furthermore, the presence of other drugs or substances can interact with amoxicillin, potentially affecting its efficacy . Therefore, it’s crucial to consider these environmental factors when prescribing and administering amoxicillin.

Preparation Methods

Synthetic Routes and Reaction Conditions: Amoxicillin sodium is synthesized through a multi-step process that involves the fermentation of sugarcane juice to produce penicillin G, which is then chemically modified to form 6-aminopenicillanic acid (6-APA). The 6-APA is further reacted with p-hydroxyphenylglycine to produce amoxicillin . The final step involves the conversion of amoxicillin to its sodium salt form by reacting it with sodium hydroxide .

Industrial Production Methods: The industrial production of this compound involves large-scale fermentation processes to produce penicillin G, followed by chemical synthesis steps to convert it to amoxicillin. The process is designed to be cost-effective and environmentally friendly, minimizing the need for intermediate purification and crystallization steps .

Chemical Reactions Analysis

Types of Reactions: Amoxicillin sodium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

CAS No.

34642-77-8

Molecular Formula

C16H19N3NaO5S

Molecular Weight

388.4 g/mol

IUPAC Name

sodium;(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C16H19N3O5S.Na/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7;/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24);/t9-,10-,11+,14-;/m1./s1

InChI Key

MAOIJBVJXINZLX-YWUHCJSESA-N

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)[O-])C.[Na+]

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)C(=O)O)C.[Na]

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.[Na]

Key on ui other cas no.

34642-77-8

Pictograms

Irritant; Health Hazard

Related CAS

26787-78-0 (Parent)

Synonyms

Actimoxi
Amoxicillin
Amoxicillin Anhydrous
Amoxicillin monopotassium salt
Amoxicillin monosodium salt
Amoxicillin Sodium
Amoxicillin trihydrate
Amoxicillin, (R*)-isomer
Amoxicilline
Amoxil
Amoxycillin
BRL 2333
BRL-2333
BRL2333
Clamoxyl
Clamoxyl G.A.
Clamoxyl parenteral
Hydroxyampicillin
Penamox
Polymox
Trimox
Wymox

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Amoxicillin Sodium exert its antibacterial effect?

A1: this compound, a β-lactam antibiotic, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). [, , , ] This binding prevents the cross-linking of peptidoglycans, essential components of the bacterial cell wall, leading to cell lysis and bacterial death. [, , , ]

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C16H18N3NaO5S, and its molecular weight is 387.39 g/mol. [, , ]

Q3: Is there spectroscopic data available for this compound?

A3: Several analytical methods are employed to characterize and quantify this compound, including High-Performance Liquid Chromatography (HPLC) [, , , , ], Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC/MS/MS) [], and ultraviolet spectrophotometry. [] These techniques provide data on the compound's spectroscopic properties, aiding in its identification and quantification.

Q4: How does freezing affect the stability of this compound in aqueous solutions?

A5: The stability of this compound in aqueous solutions is significantly impacted by freezing. While refrigeration (between 0°C and -7°C) can accelerate degradation, freezing below -30°C substantially improves stability. [] This emphasizes the importance of careful temperature control during storage and handling of this compound solutions.

Q5: What is the bioavailability of this compound in pigs after different routes of administration?

A6: this compound exhibits good bioavailability in pigs after intramuscular and oral administration. [] Interestingly, a long-acting formulation of this compound demonstrated a significantly longer elimination half-life compared to the conventional formulation after intramuscular administration, suggesting potential benefits for extended therapeutic coverage. []

Q6: How do the pharmacokinetics of this compound differ in olive flounder after different doses?

A7: In olive flounder, this compound displays dose-proportional pharmacokinetics after intramuscular administration. [] Both low (12.5 mg/kg) and high (125 mg/kg) doses result in rapid absorption and a prolonged action, indicated by the terminal half-life and mean residence time. []

Q7: What is the efficacy of this compound against streptococcosis in olive flounder?

A8: this compound has demonstrated efficacy against Streptococcus iniae and Streptococcus parauberis infections in olive flounder. [, ] A single intramuscular injection significantly reduced cumulative mortality rates in both experimental and field settings. [] Further investigation into its pharmacokinetic-pharmacodynamic (PK/PD) relationship suggests that this compound achieves favorable PK/PD indices against these pathogens, supporting its use for treating streptococcosis in olive flounder. [, ]

Q8: Does this compound, when combined with tylosin tartrate, impact the mutant selection window of Streptococcus suis?

A9: Research shows that the combination of this compound and tylosin tartrate effectively narrows the mutant selection window (MSW) of Streptococcus suis in vitro. [] This suggests that combining these antibiotics could potentially reduce the risk of drug resistance development compared to single-drug treatments. []

Q9: What are the known mechanisms of resistance to this compound?

A10: The primary mechanism of resistance to this compound involves the production of β-lactamases by bacteria. [, ] These enzymes hydrolyze the β-lactam ring of this compound, rendering it inactive. [, ] Another mechanism involves alterations in the penicillin-binding proteins (PBPs), reducing the binding affinity of this compound and decreasing its effectiveness. []

Q10: What strategies are employed to enhance the stability of this compound and clavulanate potassium for injection?

A11: Several strategies are used to improve the stability of this compound and clavulanate potassium for injection. These include optimizing the pH value of the formulation using pH-regulating agents, [, , ] incorporating stabilizers like Vitamin C, proline, and nicotinamide, [] and utilizing chitosan nanoparticles as drug carriers and freeze-drying skeleton agents. []

Q11: How is the content of this compound and clavulanate potassium for injection determined?

A12: High-Performance Liquid Chromatography (HPLC) is commonly used to determine the content of this compound and clavulanate potassium for injection. [, ] This method provides accurate and precise quantification of both compounds, ensuring the quality and consistency of the pharmaceutical formulation. [, ]

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